
(2,3-Difluoro-4-isopropoxyphenyl)boronic acid
Vue d'ensemble
Description
“(2,3-Difluoro-4-isopropoxyphenyl)boronic acid” is a type of boronic acid that is used as a biochemical reagent. It can be used as a biological material or organic compound for life science related research . It is also used as a building block in the synthesis of several organic compounds .
Synthesis Analysis
The synthesis of “(2,3-Difluoro-4-isopropoxyphenyl)boronic acid” involves several steps. The boronic acid group is twisted with respect to the benzene ring plane. The molecules are organized into infinite chains via intermolecular O-H…O hydrogen bonds . These chains are additionally connected via strong O-H…O hydrogen bonds, producing a folded layer structure perpendicular to the a axis .Molecular Structure Analysis
The molecular structure of “(2,3-Difluoro-4-isopropoxyphenyl)boronic acid” is essentially planar, indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring .Chemical Reactions Analysis
“(2,3-Difluoro-4-isopropoxyphenyl)boronic acid” is used in Suzuki-Miyaura cross-coupling reactions which show significant cytostatic activity in CCRF-CEM, HeLa, and L1210 cell lines . It can also react with aryl aldehydes using Ni catalyst to produce Flurodiarylmethanols .Physical And Chemical Properties Analysis
“(2,3-Difluoro-4-isopropoxyphenyl)boronic acid” has a molecular weight of 215.99 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 3 . Its exact mass is 216.0769307 g/mol and its monoisotopic mass is also 216.0769307 g/mol . Its topological polar surface area is 49.7 Ų . It has a heavy atom count of 15 .Applications De Recherche Scientifique
Organic Synthesis
(2,3-Difluoro-4-isopropoxyphenyl)boronic acid: is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in the synthesis of complex organic molecules such as pharmaceuticals and polymers. The presence of difluoro and isopropoxy groups in the compound can introduce desirable properties in the final product, like increased metabolic stability and lipophilicity.
Medicinal Chemistry
In medicinal chemistry, this boronic acid derivative serves as a versatile building block for the development of drug candidates . Its ability to interact with various biological targets through covalent bonding makes it a valuable compound for creating inhibitors, especially for enzymes where boronic acids can mimic the transition state of the substrate.
Material Science
The compound’s unique structure allows for its use in material science, particularly in the creation of organic electronic materials . Its electronic properties can be fine-tuned for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), contributing to the advancement of flexible and wearable electronic devices.
Agricultural Chemistry
(2,3-Difluoro-4-isopropoxyphenyl)boronic acid: can be utilized in the synthesis of agrochemicals . The boronic acid moiety is known for its role in plant growth and development, and modifying this compound could lead to the development of new herbicides or pesticides with improved efficacy and reduced environmental impact.
Diagnostic Research
This compound has potential applications in diagnostic research, especially in the development of diagnostic reagents . Boronic acids can form reversible covalent complexes with sugars, which can be exploited in the design of sensors for detecting glycosylated biomolecules, a key marker in diseases like diabetes.
Catalysis
Boronic acids, including (2,3-Difluoro-4-isopropoxyphenyl)boronic acid , are known to act as catalysts in various chemical reactions . They can facilitate reactions by forming boronate esters with diols or carbonyl compounds, which can be useful in asymmetric synthesis, thereby producing chiral molecules that are important in pharmaceuticals.
Mécanisme D'action
Target of Action
The primary target of the compound (2,3-Difluoro-4-isopropoxyphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The (2,3-Difluoro-4-isopropoxyphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, where oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The (2,3-Difluoro-4-isopropoxyphenyl)boronic acid affects the Suzuki–Miyaura cross-coupling pathway . The downstream effects of this pathway involve the formation of carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties could potentially impact its bioavailability.
Result of Action
The molecular effect of the action of (2,3-Difluoro-4-isopropoxyphenyl)boronic acid is the formation of new carbon–carbon bonds . This is a result of the Suzuki–Miyaura cross-coupling reaction, which is facilitated by the compound . On a cellular level, this can lead to the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of (2,3-Difluoro-4-isopropoxyphenyl)boronic acid can be influenced by various environmental factors. For instance, the compound is known to be stable under an inert atmosphere and at temperatures between 2-8°C
Propriétés
IUPAC Name |
(2,3-difluoro-4-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O3/c1-5(2)15-7-4-3-6(10(13)14)8(11)9(7)12/h3-5,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPWTSVBLPSQDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC(C)C)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716605 | |
| Record name | {2,3-Difluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Difluoro-4-isopropoxyphenyl)boronic acid | |
CAS RN |
1154762-01-2 | |
| Record name | {2,3-Difluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



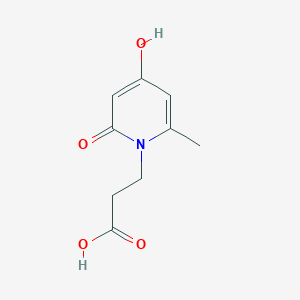
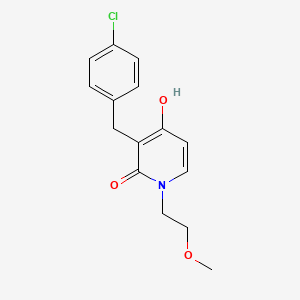
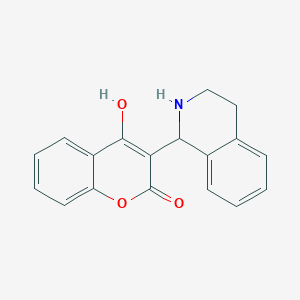



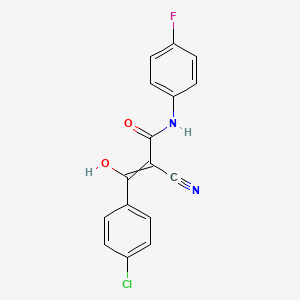
![6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1395549.png)
![Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1395550.png)
![4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1395551.png)


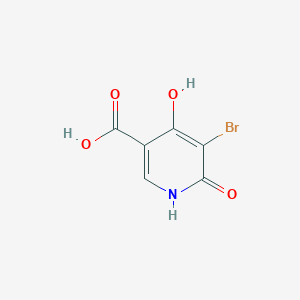
![3-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B1395557.png)